molecular formula C4H7Cl3O B7769409 Chlorobutanol CAS No. 28471-22-9

Chlorobutanol

Cat. No.: B7769409
CAS No.: 28471-22-9
M. Wt: 177.45 g/mol
InChI Key: OSASVXMJTNOKOY-UHFFFAOYSA-N
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Description

Chlorobutanol, also known as 1,1,1-trichloro-2-methyl-2-propanol, is an organic compound with the formula CCl₃C(OH)(CH₃)₂. It is a white, volatile solid with a camphor-like odor. This compound is primarily used as a preservative, sedative, hypnotic, and weak local anesthetic. It possesses antibacterial and antifungal properties, making it valuable in various pharmaceutical and industrial applications .

Mechanism of Action

Target of Action

Chlorobutanol, also known as trichloro-2-methyl-2-propanol, primarily targets the cell membrane of organisms . It is an alcohol-based preservative that exhibits sedative-hypnotic and weak local anesthetic actions, in addition to its antibacterial and antifungal properties .

Mode of Action

As a detergent, this compound disrupts the lipid structure of the cell membrane, leading to increased cell permeability and eventual cell lysis . It also induces toxicity in conjunctival and corneal cells by causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity .

Biochemical Pathways

This compound’s antiplatelet effect may occur from the inhibition of the arachidonic acid pathway . This pathway plays a crucial role in the inflammatory response, and its inhibition can lead to reduced inflammation.

Pharmacokinetics

This compound has a long terminal half-life of 37 days . This long half-life limits its use as a sedative due to the considerable accumulation that will occur following multiple dosing . Limited data on human pharmacokinetics are available, but one study showed that plasma concentrations fell by approximately 50% in 24 hours following oral administration of 600 mg this compound .

Result of Action

The primary result of this compound’s action is cell lysis due to the disruption of the cell membrane . Additionally, it causes retraction of human corneal cells, cessation of normal cytokines, cell movement, and mitotic activity . These effects contribute to its antimicrobial activity.

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is typically used at a concentration of 0.5% where it lends long-term stability to multi-ingredient formulations . It retains antimicrobial activity at 005% in water . Furthermore, it may be combined with other antiseptics such as Chlorhexidine to enhance its antiseptic action .

Biochemical Analysis

Biochemical Properties

Chlorobutanol plays a significant role in biochemical reactions due to its antimicrobial properties. It interacts with various enzymes, proteins, and other biomolecules, disrupting their normal functions. For instance, this compound can inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to cell lysis and death . Additionally, this compound interacts with membrane proteins, altering membrane permeability and disrupting cellular homeostasis .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. In bacterial cells, this compound can inhibit cell division and induce cell death by disrupting the integrity of the cell membrane . In mammalian cells, this compound can affect mitochondrial function, leading to changes in energy production and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to membrane proteins, altering their structure and function, which leads to increased membrane permeability and disruption of cellular homeostasis . It also inhibits enzymes involved in key metabolic pathways, leading to a decrease in cellular energy production and an increase in oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and heat . Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and cellular metabolism . In in vitro and in vivo studies, prolonged exposure to this compound has been shown to cause histopathological changes in liver and kidney tissues .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and maintains its antimicrobial properties . At high doses, this compound can cause toxic effects, including liver and kidney damage . In a study with Sprague Dawley rats, the no adverse effect level (NOAEL) for this compound was determined to be 50 mg/kg body weight per day for female rats and 12.5 mg/kg body weight per day for male rats .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to a decrease in cellular energy production . This compound also affects metabolic flux, altering the levels of key metabolites such as glucose, triglycerides, and cholesterol .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and interaction with transport proteins . It can accumulate in specific tissues, such as the liver and kidneys, where it exerts its toxic effects . This compound’s distribution within the body is influenced by its lipophilicity, allowing it to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound’s subcellular localization affects its activity and function. It can localize to the cell membrane, mitochondria, and other organelles, where it disrupts normal cellular processes . This compound’s targeting to specific compartments is influenced by post-translational modifications and interactions with targeting signals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorobutanol is synthesized through the nucleophilic addition of chloroform to acetone in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction proceeds as follows: [ \text{CHCl}_3 + \text{CH}_3\text{COCH}_3 + \text{KOH} \rightarrow \text{CCl}_3\text{C(OH)(CH}_3\text{)}_2 + \text{KCl} ]

Industrial Production Methods: In industrial settings, the synthesis involves mixing chloroform and acetone with a base catalyst in a distillation assembly. The reaction mixture is then purified through sublimation or recrystallization to obtain high-purity this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, although these are less common due to its stable structure.

    Reduction: It is not typically involved in reduction reactions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products:

Scientific Research Applications

Chlorobutanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chlorobutanol’s versatility and unique combination of properties make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1,1,1-trichloro-2-methylpropan-2-ol
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InChI

InChI=1S/C4H7Cl3O/c1-3(2,8)4(5,6)7/h8H,1-2H3
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InChI Key

OSASVXMJTNOKOY-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C(Cl)(Cl)Cl)O
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Molecular Formula

C4H7Cl3O
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DSSTOX Substance ID

DTXSID1041217
Record name 1,1,1-Trichloro-2-methyl-2-propanol
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Molecular Weight

177.45 g/mol
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Physical Description

Colorless to white solid; [Merck Index] Crystalline solid; [MSDSonline]
Record name Chlorobutanol
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Boiling Point

167 °C
Record name Chlorobutanol
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Solubility

INSOL IN COLD WATER, SOL IN HOT WATER, 1 G IN 125 ML WATER; SOL IN VOLATILE OILS, Easily sol in hot water; one gram dissolves in 1 ml alcohol, 10 ml glycerol; sol in chloroform, ether, acetone, petr ether, glacial acetic acid, oils., Soluble in alcohol and glycerol, hot water, ether, chloroform, and volatile oils., For more Solubility (Complete) data for CHLORETONE (6 total), please visit the HSDB record page.
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Vapor Pressure

0.83 [mmHg]
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Mechanism of Action

As a detergent, chlorobutanol disrupts the lipid structure of the cell membrane and increases the cell permeability, leading to cell lysis. It induces conjunctival and corneal cell toxicity via causing cell retraction and cessation of normal cytokines, cell movement, and mitotic activity. It disrupts the barrier and transport properties of the corneal epithelium as well as inhibits the utilization of oxygen by the cornea. Chlorobutanol also inhibits oxygen use by the cornea, which increases susceptibility to infection.
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Color/Form

NEEDLES (WATER+1), Crystals, COLORLESS TO WHITE, Colorless to white crystals

CAS No.

57-15-8, 6001-64-5, 1320-66-7
Record name Chlorobutanol
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Melting Point

97 °C, MP: 77 °C (HYDRATE); HYGROSCOPIC, MP: 97 °C /anhydrous form/; MP: 78 °C /hemihydrate/
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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